Cas no 887591-69-7 ((3,3-dimethylbutyl)hydrazine)

(3,3-dimethylbutyl)hydrazine 化学的及び物理的性質
名前と識別子
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- (3,3-dimethylbutyl)hydrazine
- DTXSID101308763
- EN300-1675439
- AKOS000152491
- SCHEMBL4137252
- 887591-69-7
-
- インチ: 1S/C6H16N2/c1-6(2,3)4-5-8-7/h8H,4-5,7H2,1-3H3
- InChIKey: DRWOEUQOFFPLQC-UHFFFAOYSA-N
- ほほえんだ: N(CCC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 116.131348519g/mol
- どういたいしつりょう: 116.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 54
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
(3,3-dimethylbutyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1675439-0.1g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.1g |
$767.0 | 2023-09-20 | ||
Enamine | EN300-1675439-10.0g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 10g |
$3746.0 | 2023-06-04 | ||
Enamine | EN300-1675439-5g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1675439-0.5g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1675439-1.0g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 1g |
$871.0 | 2023-06-04 | ||
Enamine | EN300-1675439-0.05g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1675439-1g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 1g |
$871.0 | 2023-09-20 | ||
Enamine | EN300-1675439-0.25g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 0.25g |
$801.0 | 2023-09-20 | ||
Enamine | EN300-1675439-2.5g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 2.5g |
$1707.0 | 2023-09-20 | ||
Enamine | EN300-1675439-5.0g |
(3,3-dimethylbutyl)hydrazine |
887591-69-7 | 5g |
$2525.0 | 2023-06-04 |
(3,3-dimethylbutyl)hydrazine 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(3,3-dimethylbutyl)hydrazineに関する追加情報
Introduction to (3,3-dimethylbutyl)hydrazine (CAS No. 887591-69-7)
(3,3-dimethylbutyl)hydrazine, with the chemical formula C7H16N2, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 887591-69-7, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The unique structural features of (3,3-dimethylbutyl)hydrazine, particularly its hydrazine moiety and branched alkyl groups, make it a valuable intermediate in synthetic chemistry.
The (3,3-dimethylbutyl)hydrazine molecule consists of a hydrazine group attached to a tertiary butyl chain, which imparts distinct reactivity and stability properties. This structure allows it to participate in various chemical reactions, including condensation reactions, oxidation processes, and functional group transformations. These characteristics have made it a staple in laboratory settings for researchers exploring new synthetic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in (3,3-dimethylbutyl)hydrazine due to its potential role as a building block for more complex drug molecules. Its hydrazine component is particularly noteworthy, as hydrazines are known for their ability to form stable bonds with various heterocyclic systems. This property is exploited in the synthesis of antitubercular agents, anticancer drugs, and other therapeutic compounds.
One of the most exciting applications of (3,3-dimethylbutyl)hydrazine is in the development of novel agrochemicals. Researchers have been exploring its use as an intermediate in the synthesis of herbicides and fungicides that exhibit high efficacy while maintaining environmental safety. The branched structure of this compound contributes to its stability under various environmental conditions, making it an attractive candidate for field applications.
The chemical reactivity of (3,3-dimethylbutyl)hydrazine also makes it a valuable tool in material science. Its ability to undergo polymerization reactions has led to its use in the development of specialty polymers with enhanced mechanical properties. These polymers find applications in automotive parts, aerospace components, and other high-performance materials where durability and resistance to chemical degradation are critical.
Recent advancements in computational chemistry have further highlighted the potential of (3,3-dimethylbutyl)hydrazine. Molecular modeling studies have revealed that this compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes have been investigated for their catalytic properties in various organic transformations, including hydrogenation and oxidation reactions.
The synthesis of (3,3-dimethylbutyl)hydrazine itself is an intriguing process that showcases modern synthetic techniques. Traditional methods often involve the reaction of hydrazine hydrate with tertiary butyl halides under controlled conditions. However, recent innovations have led to more efficient and environmentally friendly synthetic routes. For instance, catalytic hydrogenation methods have been developed that reduce waste and improve yield significantly.
The safety profile of (3,3-dimethylbutyl)hydrazine is another critical aspect that has been extensively studied. While hydrazines are known to exhibit certain reactivity that requires careful handling, research has demonstrated that proper storage and handling protocols can mitigate potential risks. Studies have shown that when used under controlled conditions, this compound does not pose significant health hazards.
In conclusion, (3,3-dimethylbutyl)hydrazine (CAS No. 887591-69-7) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an invaluable intermediate in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new synthetic pathways and applications for this compound, its importance is only expected to grow.
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